![molecular formula C19H20N2O4 B263340 Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as Methyl 3-({3-isopropylcarbamoylphenyl}carbamoyl)benzoate or Methyl 3-{[3-(isopropylcarbamoyl)phenyl]carbamoyl}benzoate. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. Additionally, Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has been reported to reduce the level of reactive oxygen species (ROS), which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various assays. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate. One potential direction is the investigation of its potential use in the treatment of cancer. It has been shown to have anti-cancer activity in various cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for this disease. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity are also important future directions for research on Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate.
Métodos De Síntesis
The synthesis of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(isopropylcarbamoyl)benzoic acid with thionyl chloride to form 3-(isopropylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate. The synthesis of this compound has been reported in various scientific journals, and it has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Propiedades
Nombre del producto |
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 3-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-17(22)14-7-5-9-16(11-14)21-18(23)13-6-4-8-15(10-13)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
VQAGJEPHRHPPRM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canónico |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
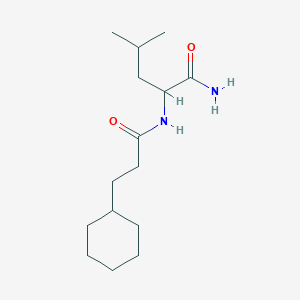
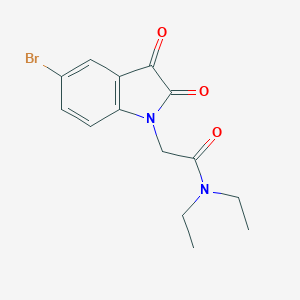
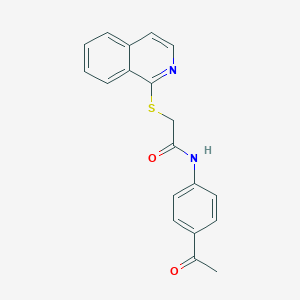
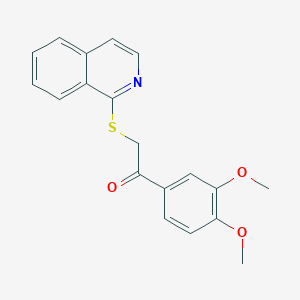
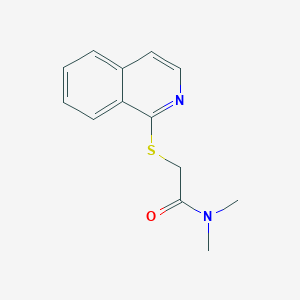
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
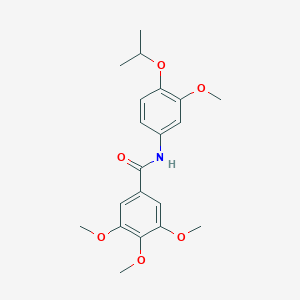
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)